An In-depth Technical Guide to 2-Amino-N-isopropylbenzamide: Properties, Synthesis, and Analysis
An In-depth Technical Guide to 2-Amino-N-isopropylbenzamide: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-N-isopropylbenzamide, also known as N-isopropylanthranilamide, is a chemical compound belonging to the aminobenzamide class. Its structure, which incorporates a primary aromatic amine and a secondary amide, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical characterization, with a focus on its applications in pharmaceutical and agrochemical research. While it is widely recognized as a key intermediate in the production of the herbicide Bentazone, recent studies on related aminobenzamides suggest potential applications in medicinal chemistry, warranting a closer examination of its properties.[1][2]
Chemical Structure and Physicochemical Properties
2-Amino-N-isopropylbenzamide is characterized by an anthranilamide core, where the amide nitrogen is substituted with an isopropyl group. This structure imparts specific chemical characteristics that are crucial for its reactivity and potential biological activity.
Chemical Structure:
Key Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | 2-amino-N-propan-2-ylbenzamide | [3] |
| CAS Number | 30391-89-0 | [3] |
| Molecular Formula | C₁₀H₁₄N₂O | [3] |
| Molecular Weight | 178.23 g/mol | [3] |
| Melting Point | 147 °C | [1] |
| Boiling Point (Predicted) | 355.7 ± 25.0 °C | [1] |
| Density (Predicted) | 1.077 ± 0.06 g/cm³ | [1] |
| SMILES | CC(C)NC(=O)C1=CC=CC=C1N | [3] |
| InChIKey | FWQYJOPJMIEKHZ-UHFFFAOYSA-N | [3] |
While specific crystallographic data for 2-Amino-N-isopropylbenzamide is not publicly available, analysis of the closely related N-isopropylbenzamide reveals a monoclinic crystal system with intermolecular N—H⋯O hydrogen bonds linking molecules into chains.[4] The dihedral angle between the amide group and the phenyl ring in N-isopropylbenzamide is 30.0 (3)°, suggesting a non-planar conformation that may influence its binding to biological targets.[4]
Synthesis and Purification
The most common and industrially relevant synthesis of 2-Amino-N-isopropylbenzamide involves the ring-opening of isatoic anhydride with isopropylamine.[1][5] This method is efficient and avoids the need for more hazardous reagents.
Experimental Protocol: Synthesis from Isatoic Anhydride
This protocol is based on established literature procedures.[5][6]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve isatoic anhydride (1 equivalent) in a suitable solvent such as dichloroethane or dimethylformamide (DMF).[5][6]
-
Amine Addition: While stirring, slowly add isopropylamine (1 to 1.2 equivalents) dropwise to the solution. The reaction is exothermic, and the temperature should be maintained between 50-60 °C.[5]
-
Reaction: After the addition is complete, continue stirring the mixture at 50-60 °C for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If using an organic solvent like dichloroethane, wash the solution with a saturated sodium carbonate solution and then with water.[1] Separate the organic layer.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Purification Protocol: Recrystallization
Recrystallization is an effective method for purifying the crude product.[7][8][9][10]
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent system. A common and effective system for this compound is a mixture of dichloromethane and hexane or ethyl acetate and hexane.[6] The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[7][8]
-
Dissolution: Dissolve the crude 2-Amino-N-isopropylbenzamide in a minimal amount of the hot solvent (e.g., dichloromethane or ethyl acetate).
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The pure compound should crystallize out. Cooling the solution further in an ice bath can maximize the yield.
-
Collection: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
The following diagram illustrates the general workflow for the synthesis and purification of 2-Amino-N-isopropylbenzamide.
Caption: Workflow for the synthesis and purification of 2-Amino-N-isopropylbenzamide.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 2-Amino-N-isopropylbenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted):
-
Aromatic Protons: Multiple signals in the range of δ 6.5-7.8 ppm.
-
Amine (NH₂): A broad singlet around δ 4.0-5.5 ppm.
-
Amide (NH): A doublet or triplet around δ 8.0-8.5 ppm.
-
Isopropyl (CH): A multiplet (septet) around δ 4.1-4.3 ppm.
-
Isopropyl (CH₃): A doublet around δ 1.2 ppm.
-
-
¹³C NMR (Predicted):
-
Carbonyl (C=O): δ 168-170 ppm.
-
Aromatic Carbons: Multiple signals between δ 115-150 ppm.
-
Isopropyl (CH): δ 41-43 ppm.
-
Isopropyl (CH₃): δ 22-24 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.[11][12][13][14][15]
-
N-H Stretch (Amine): Two sharp bands around 3350-3450 cm⁻¹.
-
N-H Stretch (Amide): A single band around 3300 cm⁻¹.
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp peak around 1630-1660 cm⁻¹.
-
N-H Bend (Amide II): A band around 1510-1550 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak: The expected molecular ion [M]⁺ would be at m/z = 178. In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at m/z = 179.[3]
-
Fragmentation Pattern: A major fragment observed in the mass spectrum of 2-Amino-N-isopropylbenzamide is at m/z = 120.[3] This corresponds to the loss of the isopropylamino group and the formation of a stable acylium ion. Alpha-cleavage next to the amine is a common fragmentation pathway for amines.[16]
The following diagram illustrates the proposed mass spectrometry fragmentation pathway.
Caption: Proposed fragmentation of 2-Amino-N-isopropylbenzamide in MS.
Applications and Biological Relevance
Agrochemical Intermediate
The primary industrial application of 2-Amino-N-isopropylbenzamide is as a precursor in the synthesis of the herbicide Bentazone.[1] It is also recognized as an environmental degradation product of Bentazone.[3][17]
Potential in Drug Discovery
The aminobenzamide scaffold is present in a number of biologically active compounds. While there is no extensive research on the specific biological activities of 2-Amino-N-isopropylbenzamide, related compounds have shown promise. For instance, a recent study highlighted that newly synthesized 2-amino-N-phenethylbenzamides exhibit spasmolytic activity and could be potential candidates for treating Irritable Bowel Syndrome (IBS).[2] These compounds were shown to have a relaxation effect and also demonstrated anti-inflammatory properties.[2]
Additionally, other aminobenzamide derivatives have been investigated for a range of therapeutic applications, including as antimicrobial agents.[18] The structural features of 2-Amino-N-isopropylbenzamide make it a candidate for further investigation in these and other therapeutic areas. It is also listed as a useful biochemical for proteomics research, although specific applications are not detailed.[19]
Safety and Handling
2-Amino-N-isopropylbenzamide is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 94411, 2-Amino-N-isopropylbenzamide. Retrieved from [Link].
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Royal Society of Chemistry (2019). Supporting Information: One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines Catalyzed by Copper-MOF. Retrieved from [Link].
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ChemBK (2024). 2-AMINO-N-ISOPROPYL BENZAMIDE. Retrieved from [Link].
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PrepChem.com (n.d.). Synthesis of Step 1. 2-Amino-N-phenylbenzamide. Retrieved from [Link].
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Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].
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ResearchGate (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... Retrieved from [Link].
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CUNY Queensborough Community College (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link].
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Stephenson, G. A., & van Oosten, E. M. (2008). N-Isopropylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1005. [Link].
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University of Colorado Boulder (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link].
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79503, N-Isopropylbenzamide. Retrieved from [Link].
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Al-Azmi, A. F., et al. (2018). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 23(11), 2843. [Link].
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CUNY City College (n.d.). Purification by Recrystallization. Retrieved from [Link].
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Doc Brown's Chemistry (n.d.). Mass spectrum of propan-2-amine. Retrieved from [Link].
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OpenStax (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link].
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Royal Society of Chemistry (2014). Supporting Information: Pd(OAc)2/DABCO-as an efficient and phosphine-free catalytic system for the synthesis of single and double Weinreb amide by aminocarbonylation of aryl iodides. Retrieved from [Link].
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2806546, 2-amino-N-(4-isopropylphenyl)benzamide. Retrieved from [Link].
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ResearchGate (n.d.). Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on... Retrieved from [Link].
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Atanasova, M., et al. (2024). 2-Amino- N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Molecules, 29(14), 3375. [Link].
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1653335, 2-amino-N-propylbenzamide. Retrieved from [Link].
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